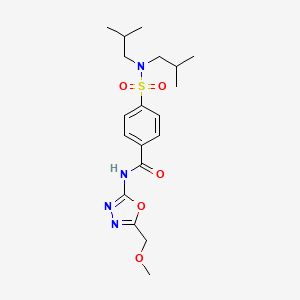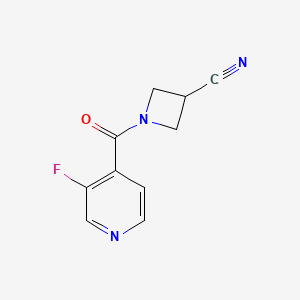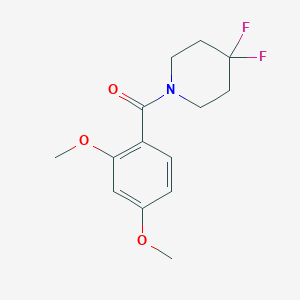
N-(2-carbamoylbenzofuran-3-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-carbamoylbenzofuran-3-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide, also known as CB-13, is a synthetic cannabinoid that has gained attention for its potential therapeutic applications. CB-13 is a potent agonist of the cannabinoid receptor type 1 (CB1) and has been shown to have analgesic, anti-inflammatory, and neuroprotective effects.
Wirkmechanismus
N-(2-carbamoylbenzofuran-3-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide acts as a potent agonist of the CB1 receptor, which is primarily located in the central nervous system. Activation of the CB1 receptor by N-(2-carbamoylbenzofuran-3-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide leads to the inhibition of neurotransmitter release, resulting in the analgesic and anti-inflammatory effects observed in preclinical studies.
Biochemical and Physiological Effects:
N-(2-carbamoylbenzofuran-3-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide has been shown to have a number of biochemical and physiological effects in preclinical studies. These include the modulation of ion channels, the regulation of intracellular signaling pathways, and the inhibition of inflammatory mediators. Additionally, N-(2-carbamoylbenzofuran-3-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(2-carbamoylbenzofuran-3-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide is its high potency and selectivity for the CB1 receptor, which makes it a useful tool for studying the role of the endocannabinoid system in various physiological processes. However, one limitation of N-(2-carbamoylbenzofuran-3-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide is its relatively short half-life, which can make it difficult to study its long-term effects in vivo.
Zukünftige Richtungen
There are several potential future directions for research on N-(2-carbamoylbenzofuran-3-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide. One area of interest is the development of N-(2-carbamoylbenzofuran-3-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide derivatives with improved pharmacokinetic properties and reduced toxicity. Additionally, further studies are needed to elucidate the precise mechanisms by which N-(2-carbamoylbenzofuran-3-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide exerts its therapeutic effects, which could lead to the development of novel therapies for a range of diseases. Finally, the potential use of N-(2-carbamoylbenzofuran-3-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide as a tool for studying the endocannabinoid system in various physiological processes warrants further investigation.
Synthesemethoden
N-(2-carbamoylbenzofuran-3-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide can be synthesized using a multi-step process that involves the condensation of 2-carbamoylbenzofuran-3-carboxylic acid with 1-(methylsulfonyl)pyrrolidine-2-carboxylic acid. The resulting product is then purified and characterized using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
N-(2-carbamoylbenzofuran-3-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide has been studied extensively for its potential therapeutic applications in various fields of medicine. It has been shown to have analgesic effects in animal models of pain, making it a promising candidate for the treatment of chronic pain conditions. Additionally, N-(2-carbamoylbenzofuran-3-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide has been shown to have anti-inflammatory effects, which could be beneficial in the treatment of inflammatory diseases such as multiple sclerosis.
Eigenschaften
IUPAC Name |
N-(2-carbamoyl-1-benzofuran-3-yl)-1-methylsulfonylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O5S/c1-24(21,22)18-8-4-6-10(18)15(20)17-12-9-5-2-3-7-11(9)23-13(12)14(16)19/h2-3,5,7,10H,4,6,8H2,1H3,(H2,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNQRXZDZDCIHKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC1C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((6-ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2852225.png)
![2-Chloro-N-[1-(1,3-oxazol-4-yl)propyl]acetamide](/img/structure/B2852226.png)



![{5-Oxaspiro[2.4]heptan-6-yl}methanamine](/img/structure/B2852232.png)
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methyl-3-nitrobenzamide](/img/structure/B2852235.png)



![3-(2,4-Dimethylphenyl)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine](/img/structure/B2852240.png)
![2-[Methyl(prop-2-enyl)sulfamoyl]benzoic acid](/img/structure/B2852242.png)
